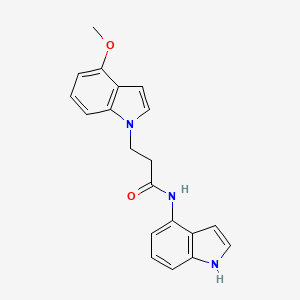

N-(1H-indol-4-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-MeO-5-HTP , is a synthetic compound derived from serotonin (5-hydroxytryptamine, 5-HT). Its chemical structure consists of an indole ring system with a substituted amide group. Let’s break down its name:

N: Indicates the amide nitrogen.

(1H-indol-4-yl): Refers to the indole ring with a substituent at the 4-position.

3-(4-methoxy-1H-indol-1-yl)propanamide: Describes the additional methoxy group and the amide linkage.

Preparation Methods

Synthetic Routes::

Indole Synthesis:

4-Methoxyindole Synthesis:

Amide Formation:

- While not widely produced industrially, research laboratories synthesize this compound for scientific investigations.

Chemical Reactions Analysis

Oxidation: 4-MeO-5-HTP can undergo oxidative transformations, leading to various products.

Reduction: Reduction of the carbonyl group in the amide linkage may yield the corresponding alcohol.

Substitution: The indole ring can undergo electrophilic substitution reactions (e.g., halogenation, nitration).

Common Reagents and Conditions:

Scientific Research Applications

Neurochemistry: Investigating serotonin-related pathways and potential therapeutic effects.

Pharmacology: Studying its impact on serotonin receptors (e.g., 5-HT₁A, 5-HT₂A).

Mood Disorders: Exploring its role in mood regulation and depression.

Neuroprotection: Assessing its neuroprotective properties.

Cancer Research: Investigating its effects on tumor growth and apoptosis.

Mechanism of Action

Serotonin Precursor: 4-MeO-5-HTP is a precursor to serotonin synthesis.

Crosses the Blood-Brain Barrier: It readily enters the brain, influencing central serotonin levels.

Serotonin Receptor Agonist: It activates serotonin receptors, modulating mood, appetite, and sleep.

Comparison with Similar Compounds

5-Hydroxytryptophan (5-HTP): Similar in structure but lacks the methoxy group.

L-tryptophan: A natural amino acid precursor to 5-HTP.

Melatonin: Also derived from serotonin, involved in sleep regulation.

Biological Activity

N-(1H-indol-4-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide, an indole derivative, has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity based on recent studies, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by its indole moieties, which are known for their diverse biological properties. The structural formula can be represented as follows:

This compound features two indole rings connected by a propanamide link, enhancing its potential interactions with biological targets.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance:

- Cytotoxicity Assays : In vitro studies using MTT assays showed that this compound has a potent cytotoxic effect against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells. The IC50 values were found to be in the low micromolar range, indicating strong antiproliferative effects compared to conventional chemotherapeutics like sorafenib and gefitinib .

The mechanisms underlying the anticancer effects of this compound involve multiple pathways:

- Apoptosis Induction : The compound was shown to activate caspases 3 and 7, leading to programmed cell death in cancer cells.

- Reactive Oxygen Species (ROS) Formation : Increased ROS levels were observed, contributing to oxidative stress and subsequent cell death.

- DNA Interaction : Ethidium bromide intercalation assays suggested that the compound interacts with DNA, potentially disrupting replication and transcription processes .

Case Studies

A series of case studies have been conducted to evaluate the therapeutic potential of this compound:

- Study on MCF-7 Cells : A study reported that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells .

- Combination Therapy : Another case study explored the effects of combining this compound with traditional chemotherapeutics, revealing synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines .

Pharmacological Applications

Beyond anticancer activity, this compound has potential applications in other areas:

Properties

Molecular Formula |

C20H19N3O2 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

N-(1H-indol-4-yl)-3-(4-methoxyindol-1-yl)propanamide |

InChI |

InChI=1S/C20H19N3O2/c1-25-19-7-3-6-18-15(19)9-12-23(18)13-10-20(24)22-17-5-2-4-16-14(17)8-11-21-16/h2-9,11-12,21H,10,13H2,1H3,(H,22,24) |

InChI Key |

GNMFRXLJWPSVFP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=CN2CCC(=O)NC3=CC=CC4=C3C=CN4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.